molecular formula C18H22ClN3O2S B2381769 6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320819-05-2

6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2381769
CAS RN: 2320819-05-2
M. Wt: 379.9
InChI Key: VKOSZOVAQPCUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one is a pyridazinone derivative that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological pathways and processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its potent anti-inflammatory and antioxidant properties, which may make it useful in the study of various diseases and conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the development of novel derivatives of this compound with improved efficacy and specificity for certain biological targets. Another potential direction is the investigation of the use of this compound in combination with other drugs or therapies for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine and tert-butyl isocyanide in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with 2-chloro-3-nitropyridazine to yield the final product.

Scientific Research Applications

6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. This compound has been found to have potent anti-inflammatory and antioxidant properties, which may make it useful in the treatment of conditions such as arthritis and Alzheimer's disease.

properties

IUPAC Name

6-tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-18(2,3)14-5-7-16(23)22(20-14)12-8-10-21(11-9-12)17(24)13-4-6-15(19)25-13/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOSZOVAQPCUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.